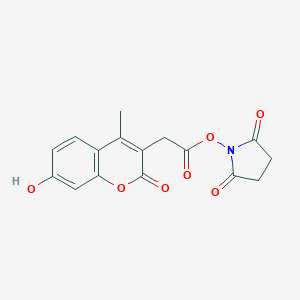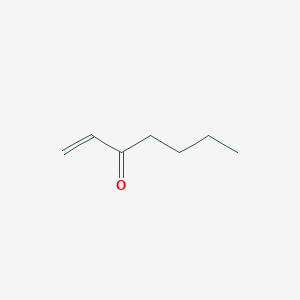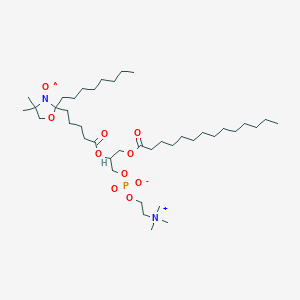
6-Dmpcsl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dmpcsl, also known as 6-(dimethylamino)-4-methylcoumarin-3-sulfonyl chloride, is a fluorescent labeling reagent used in biochemical and physiological research. It is commonly used to label proteins, peptides, and nucleic acids for detection and quantification purposes. In
Mechanism Of Action
The mechanism of action of 6-DmpcslDmpcsl involves the formation of a covalent bond between the labeling reagent and the target molecule. The labeling reagent contains a sulfonyl chloride group that reacts with the amino or thiol group of the target molecule. The resulting product is a fluorescently labeled molecule that can be detected and quantified using fluorescence-based techniques.
Biochemical And Physiological Effects
6-DmpcslDmpcsl labeling has minimal biochemical and physiological effects on the target molecule. The labeling reagent does not alter the structure or function of the target molecule, and the labeled molecule retains its biological activity. However, it is important to note that the labeling reagent may interfere with certain assays or experiments, and optimization of labeling conditions may be necessary.
Advantages And Limitations For Lab Experiments
The advantages of using 6-DmpcslDmpcsl for labeling include its high sensitivity, specificity, and stability. The labeling reagent is also relatively easy to use and can be used in a variety of fluorescence-based assays. However, there are also limitations to the use of 6-DmpcslDmpcsl. The labeling reagent may not be suitable for certain target molecules, and optimization of labeling conditions may be necessary. In addition, the labeling reagent may interfere with certain assays or experiments, and careful consideration of experimental design is necessary.
Future Directions
There are several future directions for the use of 6-DmpcslDmpcsl in scientific research. One direction is the development of new labeling reagents with improved sensitivity, specificity, and stability. Another direction is the use of 6-DmpcslDmpcsl in new fluorescence-based assays for the detection and quantification of biomolecules. Finally, the use of 6-DmpcslDmpcsl in live-cell imaging and in vivo studies may also be an area of future research.
Conclusion:
In conclusion, 6-DmpcslDmpcsl is a fluorescent labeling reagent used in biochemical and physiological research. Its high sensitivity, specificity, and stability make it a valuable tool for the detection and quantification of biomolecules. While there are limitations to its use, careful consideration of experimental design can overcome these limitations. The future of 6-DmpcslDmpcsl in scientific research is promising, with potential applications in new assays and in vivo studies.
Synthesis Methods
The synthesis of 6-DmpcslDmpcsl involves the reaction of 6-Dmpcslchloro-4-methylcoumarin-3-sulfonyl chloride with dimethylamine. The reaction takes place in anhydrous tetrahydrofuran under reflux with the addition of triethylamine as a catalyst. The resulting product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Scientific Research Applications
6-DmpcslDmpcsl is widely used in scientific research for labeling proteins, peptides, and nucleic acids. It is commonly used in fluorescence-based assays such as enzyme-linked immunosorbent assay (ELISA), western blotting, and flow cytometry. 6-DmpcslDmpcsl can also be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
properties
CAS RN |
131483-46-0 |
|---|---|
Product Name |
6-Dmpcsl |
Molecular Formula |
C40H78N2O10P |
Molecular Weight |
778 g/mol |
InChI |
InChI=1S/C40H78N2O10P/c1-8-10-12-14-16-17-18-19-20-21-23-27-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)28-24-26-30-40(29-25-22-15-13-11-9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3 |
InChI Key |
ZYCXVLAIMUIENS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC1(N(C(CO1)(C)C)[O])CCCCCCCC |
synonyms |
1-myristoyl-2-(6-(4,4-dimethyloxazolidine-N-oxyl)myristoyl)-3-phosphatidylcholine 6-DMPCSL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



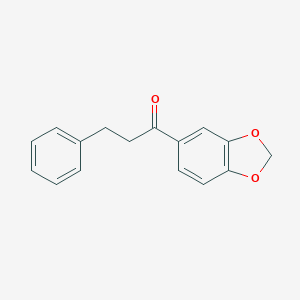
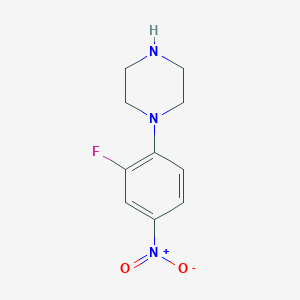
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
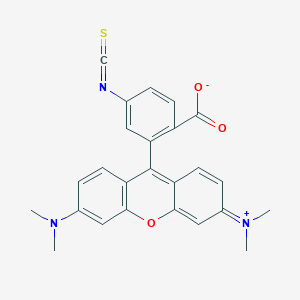
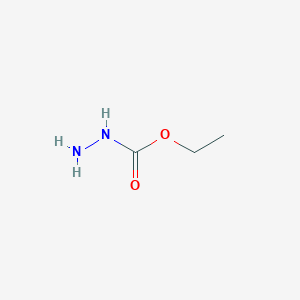
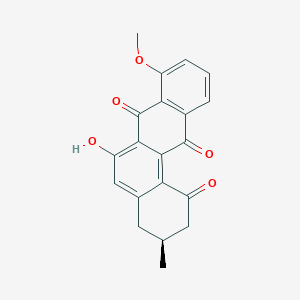
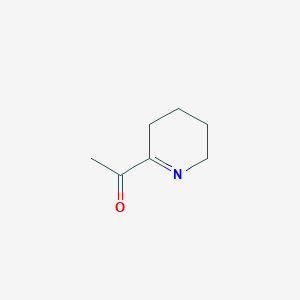
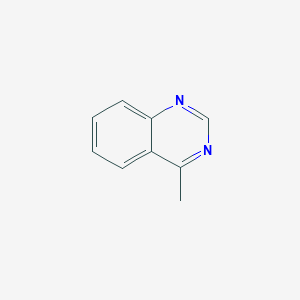
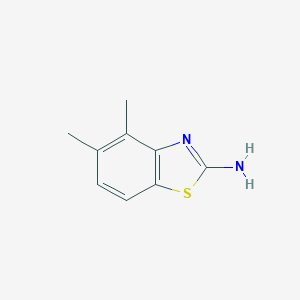
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
